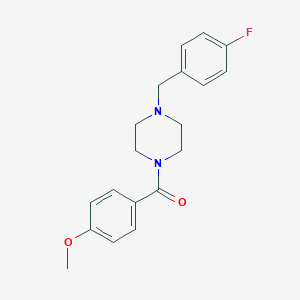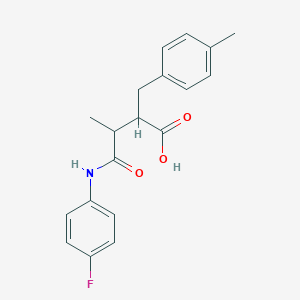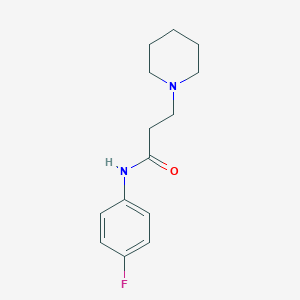
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBIT is a benzimidazole derivative that has been synthesized using a variety of methods. In
Mecanismo De Acción
The mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is not fully understood. However, studies have suggested that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol may inhibit the activity of enzymes involved in inflammation, cancer, and viral replication. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can inhibit the growth of cancer cells and reduce inflammation. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been found to have antiviral properties, inhibiting the replication of viruses such as HIV and herpes simplex virus. In vivo studies in mice have shown that 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can reduce inflammation and improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in lab experiments is its relatively low toxicity compared to other benzimidazole derivatives. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is its relatively low solubility in water, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol. One area of interest is the development of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol-based drugs for the treatment of cancer and viral infections. Another area of research is the use of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a chiral selector in capillary electrophoresis. Additionally, further studies are needed to elucidate the mechanism of action of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol and to explore its potential applications in other fields, such as material science and environmental science.
Conclusion:
In conclusion, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol is a benzimidazole derivative that has potential applications in various fields. The synthesis of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be achieved using different methods, and its mechanism of action is not fully understood. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have anti-inflammatory, anticancer, and antiviral properties, and its advantages and limitations for lab experiments have been identified. Further research is needed to explore the potential applications of 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol in different fields and to elucidate its mechanism of action.
Métodos De Síntesis
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol can be synthesized using different methods, including the reaction of 2-mercapto-5-methoxy-1-methylbenzimidazole with 2-bromo-1-(propan-2-yl)ethanol in the presence of a base. The reaction yields 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol as a white solid that can be purified using recrystallization.
Aplicaciones Científicas De Investigación
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been found to have potential applications in various fields, including biomedicine, material science, and environmental science. In biomedicine, 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has been shown to have anti-inflammatory, anticancer, and antiviral properties. 1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol has also been used as a chiral selector in capillary electrophoresis, a technique used to separate and analyze different molecules.
Propiedades
Nombre del producto |
1-(5-Methoxy-1-methyl-1H-benzoimidazol-2-ylsulfanyl)-propan-2-ol |
|---|---|
Fórmula molecular |
C12H16N2O2S |
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C12H16N2O2S/c1-8(15)7-17-12-13-10-6-9(16-3)4-5-11(10)14(12)2/h4-6,8,15H,7H2,1-3H3 |
Clave InChI |
XKAYNWLVQIYLCJ-UHFFFAOYSA-N |
SMILES |
CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O |
SMILES canónico |
CC(CSC1=NC2=C(N1C)C=CC(=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)
![1-[4-(3-Fluorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249208.png)

![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)






